molecular formula C14H17Cl2NO B4033226 (3,4-dichlorophenyl)-(2-ethylpiperidin-1-yl)methanone

(3,4-dichlorophenyl)-(2-ethylpiperidin-1-yl)methanone

Cat. No.: B4033226
M. Wt: 286.2 g/mol
InChI Key: DQFLYKCTTJQYLR-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dichlorobenzoyl)-2-ethylpiperidine” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “3,4-dichlorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with two chlorine atoms attached at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a six-membered piperidine ring attached to a benzene ring via a carbonyl group. The benzene ring would have two chlorine atoms attached at the 3rd and 4th positions .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo various chemical reactions, including substitutions and additions . The presence of the dichlorobenzoyl group might influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the dichlorobenzoyl group could potentially make the compound more polar and influence its solubility .

Scientific Research Applications

Hypophosphite Mediated Carbon-Carbon Bond Formation

One notable application is in the field of organic synthesis, where hypophosphorous acid and its corresponding 1-ethylpiperidine salt are used to mediate carbon-carbon bond-forming radical reactions. This method offers a cleaner alternative to traditional tributyltin hydride-based methodologies, avoiding many associated problems (S. Graham, John A. Murphy, & D. Coates, 1999).

Nucleophilic Displacement Reactions

Another application involves nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine, where synthetic, kinetic, and optical activity studies established a two-step, neighboring group participation mechanism. This mechanism involves nitrogen displacing chloride internally, leading to an ambident bicyclic aziridinium ion reacting with nucleophiles to give pyrrolidine and piperidine isomers (C. Hammer, S. Heller, & J. H. Craig, 1972).

Antiarrhythmic Activities of Derivatives

Research into the antiarrhythmic activities of certain derivatives synthesized from 1-ethylpiperidine compounds, such as 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one, revealed high antiarrhythmic potential. This study underscores the compound's role in the development of new pharmacological agents (N. A. Abdel-Hafez et al., 2009).

Material Science and Biochemistry Tool

In the realms of material science and biochemistry, derivatives of 1-ethylpiperidine have shown promise as effective inducers in peptide structures and as rigid probes for electron spin resonance and fluorescence quenching studies. This highlights the compound's utility as a tool in these interdisciplinary fields (C. Toniolo, M. Crisma, & F. Formaggio, 1998).

Synthesis and Technology

The synthesis and technological applications of derivatives such as (R)-3-aminopiperidine dihydrochloride, starting from Ethyl nipecotate, exemplify the compound's versatility in chemical synthesis and potential in various pharmaceutical applications (Jiang Jie-yin, 2015).

Properties

IUPAC Name

(3,4-dichlorophenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO/c1-2-11-5-3-4-8-17(11)14(18)10-6-7-12(15)13(16)9-10/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFLYKCTTJQYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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